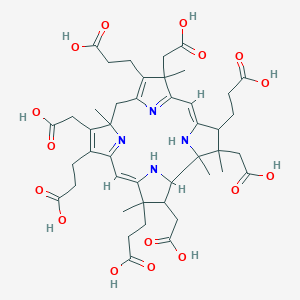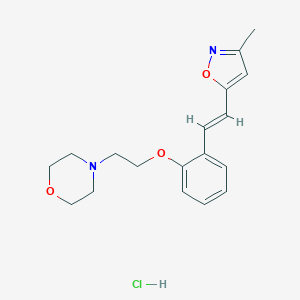![molecular formula C19H17N5OS B237839 4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237839.png)
4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has been studied extensively for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments is its ability to selectively target certain enzymes and proteins. This makes it a useful tool for studying the mechanisms of inflammation and tumor growth. However, one of the limitations of using this compound is that it may have off-target effects that could affect the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on 4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One area of interest is the development of more selective compounds that can target specific enzymes and proteins involved in inflammation and tumor growth. Another area of interest is the development of new therapeutic agents based on this compound for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising compound that has potential applications in scientific research. Its anti-inflammatory, analgesic, and anti-tumor properties make it a useful tool for studying the mechanisms of disease. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves the reaction between 4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline and 4-bromoethylbenzene in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired compound in good yield.
Applications De Recherche Scientifique
4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been studied extensively for its potential applications in scientific research. This compound has been found to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C19H17N5OS |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
4-ethyl-N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H17N5OS/c1-3-13-4-6-14(7-5-13)17(25)20-16-10-8-15(9-11-16)18-23-24-12(2)21-22-19(24)26-18/h4-11H,3H2,1-2H3,(H,20,25) |
Clé InChI |
SMAHLTLDFCDADJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237759.png)


![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)
![55-(2-Amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid](/img/structure/B237786.png)
![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)







